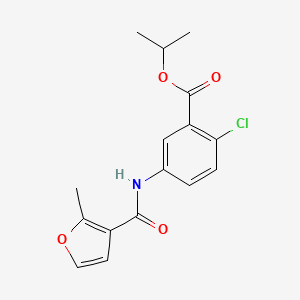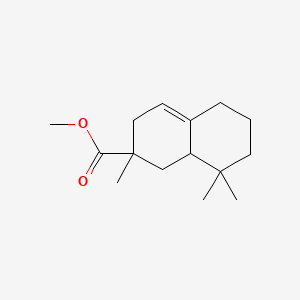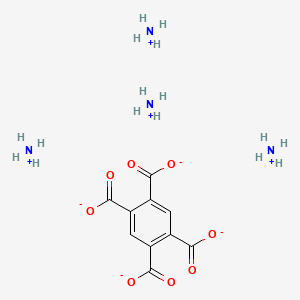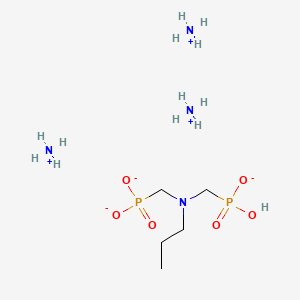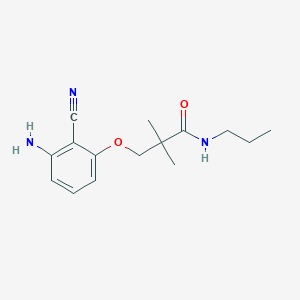
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide is a complex organic compound with a molecular formula of C15H21N3O2. This compound features a unique structure that includes an aromatic ring, a nitrile group, and an amide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-amino-2-cyanophenol with 2,2-dimethylpropanoyl chloride in the presence of a base to form the intermediate 3-(3-amino-2-cyanophenoxy)-2,2-dimethylpropanoic acid. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-2-cyanophenoxy)-N-isopropyl-2,2-dimethylpropanamide
- 3-(3-amino-2-cyanophenoxy)-2,2-dimethylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide offers unique properties due to its specific structural features. These include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1093205-93-6 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-8-18-14(19)15(2,3)10-20-13-7-5-6-12(17)11(13)9-16/h5-7H,4,8,10,17H2,1-3H3,(H,18,19) |
InChI Key |
YEAJJBVTZYRLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)(C)COC1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



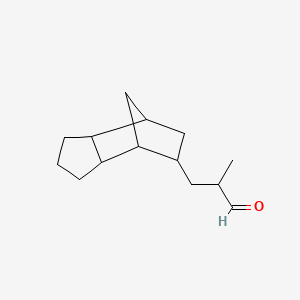
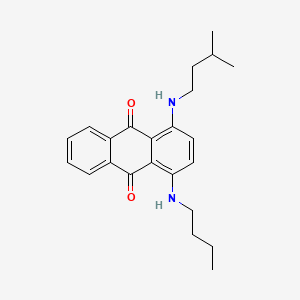

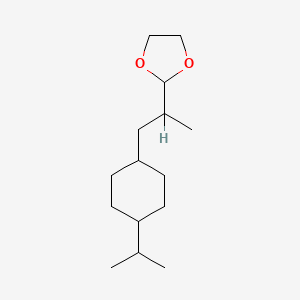
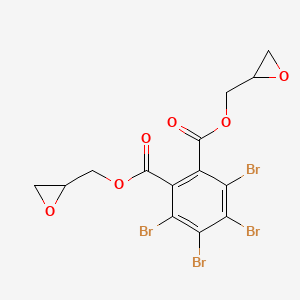
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)

